Product packaging for 2-Tert-butoxy-6-tert-butylphenol(Cat. No.:)

2-Tert-butoxy-6-tert-butylphenol

Cat. No.: B14851283
M. Wt: 222.32 g/mol
InChI Key: KEYFMAZEFZCVQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Tert-butoxy-6-tert-butylphenol is a sterically hindered phenol of significant interest in industrial and materials chemistry research. Its molecular structure, featuring both tert-butyl and tert-butoxy substituents on the phenolic ring, is engineered to provide enhanced stability and antioxidant functionality. This compound is primarily investigated for its role as a stabilizer and antioxidant in hydrocarbon-based products, including polymers, plastics, and synthetic lubricants, where it helps to inhibit oxidative degradation and extend material lifespan. Researchers also value this compound as a key intermediate or precursor in sophisticated organic synthesis pathways, particularly for developing novel phenolic antioxidants, specialty additives, and ligands for catalytic systems. The mechanism of action for its antioxidant properties typically involves the donation of a hydrogen atom from the phenolic hydroxyl group to a peroxy radical (ROO•), thereby interrupting the radical chain propagation cycle of autoxidation. The resulting stabilized phenoxyl radical is resistant to further oxidation, largely due to the steric hindrance provided by the adjacent bulky substituents, which shield the radical site. This product is designated For Research Use Only (RUO). It is strictly for laboratory research and analysis purposes and is not intended for diagnostic, therapeutic, or any other personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H22O2 B14851283 2-Tert-butoxy-6-tert-butylphenol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H22O2

Molecular Weight

222.32 g/mol

IUPAC Name

2-tert-butyl-6-[(2-methylpropan-2-yl)oxy]phenol

InChI

InChI=1S/C14H22O2/c1-13(2,3)10-8-7-9-11(12(10)15)16-14(4,5)6/h7-9,15H,1-6H3

InChI Key

KEYFMAZEFZCVQR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C(=CC=C1)OC(C)(C)C)O

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways of 2 Tert Butoxy 6 Tert Butylphenol

Established Synthetic Routes for Related Phenolic Ethers and Hindered Phenols

The synthesis of 2-tert-butoxy-6-tert-butylphenol can be understood by examining the well-established methods for preparing its structural relatives, namely hindered phenols and phenolic ethers. These methods primarily involve alkylation and etherification reactions, often employing catalytic strategies to enhance efficiency and selectivity.

Alkylation Reactions of Phenolic Precursors (e.g., with Isobutene)

A fundamental approach to synthesizing hindered phenols is the alkylation of a phenolic precursor. wikipedia.orgwikipedia.org The introduction of bulky alkyl groups, such as tert-butyl groups, at the ortho positions to the hydroxyl group is a key step. wikipedia.org Isobutene is a commonly used alkylating agent for this purpose. wikipedia.orgias.ac.in

The reaction is typically catalyzed by an acid. wikipedia.orgslchemtech.com For instance, 2-tert-butylphenol (B146161) can be prepared by the acid-catalyzed alkylation of phenol (B47542) with isobutene. wikipedia.org Similarly, 2,6-di-tert-butylphenol (B90309) is produced industrially through the Friedel-Crafts alkylation of phenol with isobutene, utilizing aluminum phenoxide as a catalyst to favor ortho-alkylation. wikipedia.org The use of a Lewis acid like the Al³⁺ ion is critical for achieving selective ortho-substitution; conventional Brønsted acids tend to yield the 2,4-disubstituted product. wikipedia.org

The synthesis of other hindered phenols, such as 2-tert-butyl-4,6-dimethylphenol, also employs alkylation with isobutylene (B52900), using catalysts like concentrated sulfuric acid or p-toluenesulfonic acid. chemicalbook.com

PrecursorAlkylating AgentCatalystProductReference
PhenolIsobuteneAcid Catalyst2-tert-Butylphenol wikipedia.org
PhenolIsobuteneAluminum Phenoxide2,6-Di-tert-butylphenol wikipedia.org
2,4-DimethylphenolIsobuteneConcentrated Sulfuric Acid2-tert-Butyl-4,6-dimethylphenol chemicalbook.com

Etherification Strategies for Phenolic Compounds

The formation of the tert-butoxy (B1229062) group in this compound involves an etherification reaction. The synthesis of hindered ethers can be challenging due to steric hindrance. acs.orgnih.gov Traditional methods like the Williamson ether synthesis often fail with bulky secondary or tertiary alkyl halides due to competing elimination reactions. nih.gov

Alternative strategies have been developed to overcome these challenges. Photoinduced O-H bond insertions using singlet carbenes have been shown to be effective for accessing hindered ethers. acs.org Another approach involves the electrochemical oxidation of carboxylic acids to generate high-energy carbocations that can then be trapped by an alcohol to form the ether. nih.gov While not specific to this compound, these modern methods highlight the ongoing efforts to develop versatile and efficient etherification protocols for sterically demanding substrates.

Catalytic Approaches in Substituted Phenol Synthesis

Catalysis plays a pivotal role in the synthesis of substituted phenols, influencing both reaction rates and selectivity. In the context of alkylation, various catalysts are employed. Acid catalysts, including both Brønsted and Lewis acids, are common. wikipedia.orgslchemtech.comconfex.com For example, the synthesis of 2,6-di-tert-butylphenol from phenol and isobutylene can be catalyzed by aluminum phenoxide. wikipedia.org Other catalysts, such as cation-exchange resins like Amberlyst-15, have also been studied for phenol alkylation. nih.gov

In the synthesis of high molecular weight hindered phenols, Mannich base catalysts have been utilized to produce alkyl ethers of p-cresols as intermediates. google.com Furthermore, copper-catalyzed O-arylation of phenols provides an efficient route to hindered diaryl ethers under mild conditions. acs.org

Mechanistic Elucidation of Formation Reactions

A deeper understanding of the reaction mechanisms is essential for optimizing synthetic protocols and controlling product distribution. The formation of this compound involves both etherification and alkylation steps, each with distinct mechanistic pathways.

Ionic Processes in Base-Catalyzed Oxygenation

While not a direct synthesis of the target molecule, the base-catalyzed oxygenation of hindered phenols provides insight into the reactivity of these compounds. For instance, the oxygenation of 2,6-di-t-butyl-4-alkylphenols catalyzed by potassium tert-butoxide (Bu'OK) in aprotic solvents can lead to the formation of epoxy-p-quinols. oup.com The proposed mechanism involves the formation of a 4-oxo-2,5-cyclohexadienyl peroxide ion as a transient intermediate. oup.com This highlights the role of ionic intermediates in the reactions of hindered phenols.

Alkylation Mechanisms (e.g., Acid-Catalyzed Alkylation)

The acid-catalyzed alkylation of phenols is a classic example of electrophilic aromatic substitution. patsnap.com The mechanism involves the generation of a carbocation from the alkylating agent (e.g., isobutene) by the acid catalyst. youtube.comacademie-sciences.fr This carbocation then acts as an electrophile, attacking the electron-rich phenol ring. slchemtech.com

The regioselectivity of the alkylation (ortho vs. para substitution) is influenced by the catalyst and reaction conditions. wikipedia.org In the case of phenol alkylation with isobutene, the use of aluminum phenoxide favors the formation of the ortho-alkylated product, 2,6-di-tert-butylphenol. wikipedia.org

Density functional theory (DFT) calculations have been used to investigate the mechanism of phenol alkylation in the presence of a cation-exchange resin catalyst. nih.gov These studies suggest a neutral pathway involving the formation of an ester between the olefin and the sulfonic acid catalyst, followed by O-alkylation to form a phenolic ether. nih.gov An ionic rearrangement mechanism can then account for the intramolecular migration of the alkyl group to form C-alkylphenols. nih.gov In situ solid-state NMR spectroscopy studies on zeolite catalysts have shown that in the alkylation of phenol with cyclohexanol, the reaction proceeds after the dehydration of the alcohol to the corresponding alkene, which then forms a carbenium ion. pnnl.gov

Role of Catalysts and Reaction Conditions in Selectivity

The primary precursor is typically 2-tert-butylphenol or 2,6-di-tert-butylphenol. The synthesis of 2,6-di-tert-butylphenol itself is a classic example of regioselective catalysis. wikipedia.org Industrial preparation involves the Friedel–Crafts alkylation of phenol with isobutene. While conventional Brønsted or Lewis acids tend to favor the formation of 4-tert-butylphenol (B1678320) and 2,4-di-tert-butylphenol, the use of aluminum phenolate (B1203915) as a catalyst selectively directs the bulky tert-butyl groups to the ortho positions. wikipedia.orgorgsyn.org This selectivity is attributed to a coordination effect involving the aluminum center and the phenolic oxygen.

Temperature control is also critical. In the alkylation of phenol with isobutylene using a phenyloxyorthotertbutylphenoxyhydroaluminum acid catalyst, temperatures between 100°C and 110°C are optimal for maximizing the yield of 2,6-di-tert-butylphenol. google.com Deviation below this range decreases the yield, while higher temperatures can lead to an increase in by-products like 2,4,6-tri-tert-butylphenol (B181104). google.com

Once the ortho-tert-butylated phenol is obtained, the subsequent introduction of the tert-butoxy group at the phenolic oxygen (O-alkylation) presents another selectivity challenge. The classical Williamson ether synthesis, involving a phenoxide and an alkyl halide (like tert-butyl bromide), is generally ineffective for producing tertiary ethers due to the strong basicity of the tert-butoxide and the steric hindrance, which favors elimination (E2) over substitution (SN2) reactions.

Modern methods have been developed to overcome this limitation. Acid-catalyzed etherification using isobutylene or tert-butanol (B103910) is a viable alternative. Catalysts such as erbium(III) triflate (Er(OTf)₃) and magnesium perchlorate (B79767) (Mg(ClO₄)₂) have proven effective for the tert-butylation of alcohols and phenols. organic-chemistry.orgresearchgate.net For instance, Er(OTf)₃ can catalyze the formation of tert-butyl ethers under solvent-free conditions at room temperature. organic-chemistry.org

The table below summarizes the influence of different catalysts on the selectivity of the key synthetic steps.

Reaction StepReactantsCatalystKey Selectivity OutcomeReference(s)
Ortho-C-Alkylation Phenol + IsobuteneAluminum PhenoxideFavors 2,6-di-tert-butylphenol over para-substituted products. wikipedia.orgorgsyn.org
C-Alkylation Phenol + tert-ButanolZr-containing Beta zeoliteProduces mainly 4-tert-butylphenol and 2,4-di-tert-butylphenol. rsc.org
O-Alkylation Phenol + tert-Butyl BromideZincSelective O-tert-butylation with no competing C-alkylation. researchgate.net
O-Alkylation Alcohol/Phenol + Boc₂OMg(ClO₄)₂General method for forming t-butyl ethers under mild conditions. organic-chemistry.org
O-Alkylation Alcohol/PhenolEr(OTf)₃Catalytic formation of t-butyl ethers under solvent-free conditions. organic-chemistry.orgresearchgate.net

Novel Synthetic Approaches and Derivatization Chemistry

Building upon the fundamental role of catalysts, recent research has focused on developing novel synthetic routes with enhanced regioselectivity and exploring the subsequent chemical transformations of the target molecule and its precursors.

The regioselective synthesis of this compound hinges on controlling reactions at two distinct sites: the aromatic ring and the phenolic oxygen. A plausible and highly regioselective strategy would begin with the synthesis of 2-tert-butylphenol via the acid-catalyzed alkylation of phenol with isobutene. wikipedia.org

The next critical step is the selective O-alkylation of 2-tert-butylphenol without promoting further C-alkylation at the vacant ortho or para positions. A zinc-mediated method for the protection of phenols as t-butyl ethers has been reported to be highly selective for O-alkylation, with no traces of C-alkylation observed. researchgate.net This method provides a clean and efficient pathway to the desired product from 2-tert-butylphenol.

Another innovative approach for creating sterically congested alkyl aryl ethers involves the transition-metal-free arylation of tertiary alcohols with ortho-substituted diaryliodonium salts. acs.orgorganic-chemistry.org In a hypothetical synthesis, a pre-formed tert-butoxide could be arylated using a diaryliodonium salt derived from 2-tert-butylphenol. This method is notable for its mild conditions and tolerance for significant steric bulk. acs.org

A summary of potential regioselective strategies is presented below.

StrategyPrecursorReagent/Catalyst SystemOutcomeReference
Selective O-Alkylation 2-tert-Butylphenoltert-Butyl Bromide / ZnRegioselective O-tert-butylation. researchgate.net
Metal-Free Arylation Potassium tert-butoxide2-tert-butylphenyl-based diaryliodonium saltFormation of the target ether bond under mild, metal-free conditions. acs.orgorganic-chemistry.org
Grignard-Perester Coupling Phenylmagnesium bromide analoguet-Butyl perbenzoateGeneral method for t-butyl ether synthesis. orgsyn.org

The this compound molecule offers several sites for further chemical modification, including the aromatic ring (phenolic core) and the tert-butoxy group (alkoxy group).

Functionalization of the Phenolic Core: The aromatic ring, despite being sterically hindered by the ortho substituents, remains reactive, particularly at the para-position (C4). For the related precursor, 2,6-di-tert-butylphenol, iridium-catalyzed C4-alkylation using a variety of primary alcohols has been demonstrated through a hydrogen-borrowing mechanism. rsc.org This suggests that the C4 position of this compound could be similarly functionalized.

Furthermore, the phenolic hydroxyl group in related hindered phenols can be oxidized to form stable phenoxyl radicals. rsc.orgwikipedia.org For example, 2,4,6-tri-tert-butylphenol is readily oxidized to the deep-blue 2,4,6-tri-tert-butylphenoxy radical. wikipedia.org This radical chemistry opens pathways for coupling reactions and the synthesis of novel derivatives.

Functionalization of the Alkoxy Group: The tert-butoxy group is generally considered chemically robust, which is why it is often employed as a protecting group for alcohols and phenols. wikipedia.org Its functionalization typically involves its complete removal (deprotection) to regenerate the phenolic hydroxyl group. This can be achieved under acidic conditions (e.g., trifluoroacetic acid, HCl) or using milder, more selective reagents like cerium(III) chloride and sodium iodide. wikipedia.orgresearchgate.net Once deprotected, the free hydroxyl group can undergo a wide range of reactions.

Direct modification of the C-H bonds within the tert-butoxy group itself has historically been challenging due to their high bond dissociation energy. udg.edu However, a groundbreaking 2024 study demonstrated the non-directed, site-selective hydroxylation of sterically congested primary C-H bonds in tert-butyl groups. udg.educhemrxiv.org This was achieved using a highly electrophilic manganese catalyst that activates hydrogen peroxide. This novel strategy could potentially be applied to hydroxylate one of the methyl groups of the tert-butoxy moiety in this compound, transforming the inert ether into a functionalized alcohol derivative.

The following table outlines potential functionalization approaches.

Target SiteReaction TypeReagents/CatalystPotential ProductReference(s)
Phenolic Core (C4) C-H AlkylationPrimary Alcohol / Iridium catalyst4-Alkyl-2-tert-butoxy-6-tert-butylphenol rsc.org
Alkoxy Group Deprotection (Ether Cleavage)Trifluoroacetic Acid (TFA) or CeCl₃/NaI2-tert-Butylphenol wikipedia.orgresearchgate.net
Alkoxy Group (C-H) C-H HydroxylationH₂O₂ / [Mn(CF₃bpeb)(OTf)₂] catalyst2-(Hydroxymethyl-dimethylethoxy)-6-tert-butylphenol udg.educhemrxiv.org

Mechanistic Investigations of Chemical Transformations and Antioxidant Activity

Free Radical Scavenging Mechanisms of 2-Tert-butoxy-6-tert-butylphenol

The antioxidant activity of phenolic compounds, including this compound, is primarily attributed to their ability to donate a hydrogen atom from the phenolic hydroxyl group to a free radical, thus neutralizing it and terminating the oxidative chain reaction. The efficiency and pathway of this radical scavenging activity are influenced by several factors, including the molecular structure of the antioxidant and the reaction environment. The principal mechanisms involved in the free radical scavenging activity of this compound are Hydrogen Atom Transfer (HAT), Single Electron Transfer followed by Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET).

The Hydrogen Atom Transfer (HAT) mechanism is a one-step process where the phenolic antioxidant directly donates its hydroxyl hydrogen atom to a free radical (R•). This process is characterized by the homolytic cleavage of the O-H bond. researchgate.net For phenolic antioxidants, the HAT mechanism is often favored in non-polar solvents and is a key pathway for their protective action against oxidation. researchgate.net The reaction can be represented as:

ArOH + R• → ArO• + RH

The effectiveness of a phenolic antioxidant in the HAT pathway is largely determined by the bond dissociation enthalpy (BDE) of the phenolic O-H bond. A lower BDE facilitates the hydrogen atom donation, making the antioxidant more effective. The substituents on the aromatic ring significantly influence the BDE. Electron-donating groups, such as alkyl groups, can lower the BDE, enhancing the antioxidant activity.

The Single Electron Transfer followed by Proton Transfer (SET-PT) mechanism is a two-step process. researchgate.net In the first step, the phenolic antioxidant transfers an electron to the free radical, forming a radical cation (ArOH•+) and an anion (R-). In the second step, the radical cation transfers a proton to the anion, yielding the phenoxyl radical (ArO•) and the neutralized species (RH). researchgate.net This can be summarized as:

ArOH + R• → ArOH•+ + R- ArOH•+ + R- → ArO• + RH

The feasibility of the SET-PT mechanism is related to the ionization potential (IP) of the phenolic antioxidant. A lower IP favors the initial electron transfer step. This pathway is more likely to occur in polar solvents which can stabilize the charged intermediates.

The Sequential Proton Loss Electron Transfer (SPLET) mechanism is another two-step process that is particularly relevant in polar, and especially basic, media. researchgate.net The first step involves the deprotonation of the phenolic antioxidant to form a phenoxide anion (ArO-). This is followed by the transfer of an electron from the phenoxide anion to the free radical, resulting in the formation of a phenoxyl radical (ArO•) and an anion (R-). researchgate.net The steps are as follows:

ArOH ⇌ ArO- + H+ ArO- + R• → ArO• + R-

The SPLET mechanism is highly dependent on the acidity of the phenol (B47542) (pKa) and the pH of the medium. In environments where the phenol can be readily deprotonated, the resulting phenoxide anion is a much more potent electron donor than the neutral phenol, thus facilitating the electron transfer step.

The presence of bulky substituents, such as tert-butyl and tert-butoxy (B1229062) groups, at the ortho positions of the phenolic hydroxyl group plays a crucial role in the antioxidant activity of this compound. This steric hindrance has several important effects:

Stabilization of the Phenoxyl Radical: Once the phenol donates a hydrogen atom and becomes a phenoxyl radical, the bulky ortho substituents sterically shield the radical center (the oxygen atom). This shielding prevents the radical from participating in further undesirable reactions, such as propagation of the oxidation chain or dimerization, thereby increasing its stability. nih.gov

Influence on Reactivity: While steric hindrance is beneficial for radical stabilization, it can also modulate the reactivity of the phenol. The bulky groups can hinder the approach of free radicals to the hydroxyl group, which might slightly decrease the rate of the initial scavenging reaction in some cases. However, the stabilization of the resulting phenoxyl radical is generally the more dominant and beneficial effect. researchgate.net

The combination of the electron-donating nature of the alkyl and alkoxy groups and the steric hindrance provided by their bulkiness makes hindered phenols like this compound highly effective antioxidants.

Inhibition of Oxidative Degradation Processes in Materials Science

Hindered phenolic antioxidants, including this compound and its derivatives, are widely utilized in materials science to protect a variety of organic materials from oxidative degradation. wikipedia.orgwikipedia.org This degradation can be initiated by heat, light, or mechanical stress and leads to a loss of the material's physical and chemical properties.

Polymers are particularly susceptible to thermal oxidation, a process that occurs when they are exposed to high temperatures during processing or in their end-use applications. tandfonline.com The mechanism of polymer degradation involves a free-radical chain reaction. The addition of phenolic antioxidants like this compound is a common strategy to inhibit this process.

The primary role of these antioxidants in polymer stabilization is to interrupt the free-radical chain reaction. The mechanism is as follows:

Initiation: At elevated temperatures, polymer chains (P-H) can break down to form polymer alkyl radicals (P•).

Propagation: These polymer alkyl radicals react rapidly with oxygen to form polymer peroxy radicals (POO•). The peroxy radicals can then abstract a hydrogen atom from another polymer chain, forming a hydroperoxide (POOH) and another polymer alkyl radical, thus propagating the chain reaction. P• + O2 → POO• POO• + P-H → POOH + P•

Inhibition by Phenolic Antioxidant: The phenolic antioxidant (ArOH) intervenes by donating a hydrogen atom to the polymer peroxy radical, thereby neutralizing it and forming a stable polymer hydroperoxide and a resonance-stabilized phenoxyl radical (ArO•). POO• + ArOH → POOH + ArO•

The resulting phenoxyl radical is relatively stable due to the steric hindrance provided by the tert-butyl and tert-butoxy groups and is unable to abstract a hydrogen atom from the polymer chain, effectively terminating the propagation cycle. nih.gov

For enhanced long-term stability, these primary antioxidants are often used in conjunction with secondary antioxidants, which function by decomposing the polymer hydroperoxides into non-radical products.

Interaction with Peroxy Radicals (ROO•) and Alkyl Radicals (R•)

The antioxidant capability of phenolic compounds like this compound is fundamentally linked to their interaction with radical species. The presence of a hydroxyl (-OH) group attached to an aromatic ring is crucial for this activity, as it can donate a hydrogen atom to neutralize free radicals, thereby mitigating oxidative stress. mdpi.com The bulky tert-butyl groups on the phenol enhance its stability by providing steric hindrance, which shields the hydroxyl group and slows down the rate of oxidation. mdpi.com

The reaction with t-butoxy radicals has been a subject of quantitative analysis. Studies involving the reaction of t-butoxy radicals with 2,6-di-t-butylphenol in carbon tetrachloride have shown a good correlation between the measured and calculated yields of t-butanol. cdnsciencepub.com This suggests that the primary interaction involves the abstraction of the phenolic hydrogen by the t-butoxy radical. cdnsciencepub.comcdnsciencepub.com This process is a key step in the antioxidant mechanism, where the phenol derivative interrupts the chain reactions propagated by radicals.

Cyclic Antioxidant Processes and Regeneration Pathways

An important aspect of antioxidant activity is the potential for the antioxidant molecule to be regenerated, allowing it to participate in multiple radical-scavenging cycles. While the primary antioxidant action of this compound involves the donation of a hydrogen atom to form a stable phenoxy radical, the subsequent fate of this radical determines the possibility of regeneration.

In some contexts, phenoxy radicals can be reduced back to the parent phenol, thus completing a regenerative cycle. For instance, the phenoxy radical of 2,4,6-tri-tert-butylphenol (B181104) can be oxidized to a phenoxonium cation, which in the presence of water can lead to other products. wikipedia.org However, under specific conditions, these intermediates can be part of pathways that regenerate the initial antioxidant. The electron-rich nature of these phenols allows for reversible oxidation steps. wikipedia.org

The regeneration of antioxidants is a complex process that can involve other molecules in the system acting as reducing agents. For example, in biological systems, other antioxidants like vitamin C can regenerate vitamin E by donating a hydrogen atom to the tocopheroxyl radical. While specific regeneration pathways for this compound are not extensively detailed in the provided context, the general principles of phenolic antioxidant regeneration would apply.

Other Relevant Reaction Mechanisms

Beyond its antioxidant activity, this compound and related structures are involved in several other significant chemical reactions.

Base-Catalyzed Reactions and Their Kinetic Modeling

The acidity of the phenolic proton in this compound allows it to participate in base-catalyzed reactions. Strong bases, such as potassium tert-butoxide, can deprotonate the hydroxyl group to form a phenoxide ion. masterorganicchemistry.com This phenoxide is a key intermediate in various reactions.

Kinetic studies are crucial for understanding the mechanisms of these reactions. For example, the radical-scavenging activity of various substituted phenols has been investigated using methods like the induction period for methacrylate (B99206) polymerization. nih.gov Such studies have revealed linear relationships between the 50% cytotoxic concentration and the inhibition rate constant (kinh), suggesting that the biological effects of these phenols are linked to their radical reaction kinetics. nih.gov The steric hindrance provided by the tert-butyl groups significantly influences these reaction rates. nih.gov

Carbonylation Reactions (e.g., Kolbe-Schmitt reaction)

The Kolbe-Schmitt reaction is a classic carbonylation reaction that introduces a carboxylic acid group onto a phenol ring. wikipedia.org The reaction typically proceeds by treating a sodium phenoxide with carbon dioxide under pressure and heat, followed by acidification. wikipedia.org The phenoxide acts as a nucleophile, attacking the carbon dioxide. wikipedia.org

While the general mechanism is well-understood for phenol, the specific application to this compound would be influenced by the steric hindrance from the bulky tert-butyl and tert-butoxy groups. This steric crowding would likely direct the carboxylation to the less hindered para-position relative to the hydroxyl group. The regiochemistry of the Kolbe-Schmitt reaction is known to be sensitive to factors like temperature and the choice of counter-ion (e.g., using potassium hydroxide (B78521) can favor para-substitution). wikipedia.org

Electrophilic and Nucleophilic Reactivity Analysis of the Molecular Surface

The molecular surface of this compound exhibits distinct regions of electrophilic and nucleophilic character, which dictates its reactivity. The electron-donating nature of the tert-butyl and tert-butoxy groups enhances the electron density of the aromatic ring, making it susceptible to electrophilic attack. mdpi.com The hydroxyl group itself is a site of nucleophilic character.

Computational methods, such as Density Functional Theory (DFT), are employed to analyze the molecular structure and electronic properties. nih.govbohrium.com These calculations can determine parameters like homolytic bond dissociation enthalpy (BDE) and ionization potential, which are related to the antioxidant activity. nih.gov Rotational spectroscopy studies have also been used to precisely determine the molecular structure and investigate the internal dynamics, such as the tunneling motion of the hydroxyl group's hydrogen atom. bohrium.comunibo.it This detailed structural information is fundamental to understanding the molecule's reactivity. The analysis of the rotational spectrum of 2,6-di-tert-butylphenol (B90309), a closely related compound, has revealed fine and hyperfine tunneling components, providing deep insights into its intramolecular dynamics. unibo.it

Interactive Data Table of Research Findings

Compound Reaction/Property Studied Key Finding Reference
2,6-di-tert-butylphenolReaction with t-butoxy radicalsQuantitative agreement between measured and calculated t-butanol yields. cdnsciencepub.com
2,6-di-tert-butylphenolRotational SpectroscopyObservation of tunneling effects and determination of molecular structure. bohrium.comunibo.it
Substituted PhenolsRadical-scavenging activityLinear relationship between cytotoxicity and inhibition rate constant (kinh). nih.gov
PhenolKolbe-Schmitt ReactionNucleophilic addition of phenoxide to carbon dioxide. wikipedia.org
2,4,6-tri-tert-butylphenolOxidationForms a stable phenoxy radical. wikipedia.org

Advanced Characterization and Spectroscopic Analysis of 2 Tert Butoxy 6 Tert Butylphenol

Structural Elucidation Techniques

The precise determination of the three-dimensional arrangement of atoms and the internal motions within 2-tert-butoxy-6-tert-butylphenol is achieved through sophisticated structural elucidation techniques.

Rotational spectroscopy is a high-resolution technique that provides invaluable information on the molecular structure and internal dynamics of molecules in the gas phase. While direct rotational spectroscopy data for this compound is not extensively documented, detailed studies on the closely related antioxidant 2,6-di-tert-butylphenol (B90309) (2,6-DTBP) offer significant insights. unibo.itbohrium.com

In studies of 2,6-DTBP, the rotational spectrum reveals fine and hyperfine tunneling components. unibo.itbohrium.com A major spectral doubling, with a separation of approximately 190 MHz, is attributed to the torsional motion of the hydroxyl group. unibo.itbohrium.com This phenomenon arises from the hydroxyl group's movement between two equivalent positions within the molecule, surmounting a double-minimum potential energy barrier. unibo.itbohrium.com For 2,6-DTBP, this barrier has been calculated to be around 1000 cm⁻¹. unibo.itbohrium.com Each component of this primary doublet is further split into three finer components with separations of less than 1 MHz, which may be associated with the internal motions of the tert-butyl groups. unibo.it

X-ray single-crystal diffraction provides definitive information about the arrangement of atoms in a crystalline solid. For sterically hindered phenols, obtaining suitable single crystals can be challenging. nih.gov However, studies on related compounds provide valuable structural benchmarks.

For instance, the crystal structure of the 2,4,6-tri-tert-butylphenoxyl radical, derived from 2,4,6-tri-tert-butylphenol (B181104), has been determined. rsc.org The analysis revealed a monoclinic lattice with the space group C 2/c. rsc.org Such studies on related molecules show that the bulky tert-butyl groups significantly influence the crystal packing, often preventing close intermolecular contacts. nih.gov In some cases, the molecular structure is stabilized by intramolecular hydrogen bonds. nih.govnih.gov For this compound, it is expected that the two bulky groups ortho to the hydroxyl function would heavily influence the planarity of the phenyl ring and the orientation of the substituents, as well as the intermolecular packing in the solid state.

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy probe the energy levels associated with molecular vibrations and electron transitions, respectively, providing information on functional groups and electronic structure.

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups. In phenols, the O-H stretching vibration is a particularly diagnostic and well-studied band. libretexts.org For sterically hindered phenols like 2,6-di-tert-butylphenol, the O-H stretching frequency is observed at a higher wavenumber (around 3650 cm⁻¹) compared to unhindered phenols. cdnsciencepub.com This shift is attributed to the steric repulsion between the phenolic hydrogen and the adjacent bulky tert-butyl groups, which forces the O-H bond to lie in the plane of the benzene (B151609) ring. cdnsciencepub.com

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. A normal coordinate analysis on various substituted phenols helps in assigning the observed vibrational frequencies. nih.govnih.gov

Table 1: Expected IR Absorption Bands for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹) Notes
O-H Stretch ~3650 Sharp band, characteristic of a sterically hindered phenol (B47542). cdnsciencepub.com
C-H Stretch (Aromatic) 3100-3000 Associated with the hydrogens on the benzene ring. okstate.edu
C-H Stretch (Aliphatic) 3000-2850 From the methyl groups of the tert-butyl and tert-butoxy (B1229062) substituents.
C=C Stretch (Aromatic) 1600-1450 Multiple bands characteristic of the benzene ring. libretexts.org
C-O Stretch (Phenol) ~1200 Strong absorption associated with the aryl C-O bond. libretexts.org

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. Phenols typically exhibit two main absorption bands in the ultraviolet region, originating from π→π* transitions of the benzene ring. cdnsciencepub.comresearchgate.net These are often referred to as the B-band (or E2-band) and the C-band (or B-band). cdnsciencepub.comresearchgate.net

For phenol itself, these bands appear around 210 nm and 270 nm, respectively. The positions and intensities of these bands are sensitive to substitution on the aromatic ring. cdnsciencepub.com The presence of alkyl groups, such as the tert-butyl and tert-butoxy groups in this compound, is expected to cause a small bathochromic (red) shift of these absorption maxima. For example, the UV spectrum of 2,4,6-tri-tert-butylphenol shows an absorption maximum. nist.gov The absorption spectrum is also influenced by the solvent, as hydrogen bonding can affect the energy of the electronic states. cdnsciencepub.com The absorption of UV radiation corresponds to the excitation of electrons from lower energy molecular orbitals (like n or π) to higher energy antibonding orbitals (π*). shu.ac.uklibretexts.org

Table 2: Typical UV-Visible Absorption Bands for Substituted Phenols

Transition Typical λmax (nm) Notes
π→π* (B-band/E2-band) 200-220 High-intensity absorption. cdnsciencepub.com

For this compound, the electronic transitions will be dominated by the phenolic chromophore, with the alkyl and alkoxy substituents modulating the precise energies of the molecular orbitals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the detailed structure of organic molecules in solution. The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to their local electronic environment.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the hydroxyl proton, the aromatic protons, and the protons of the two different tert-butyl groups. The tert-butyl group protons (C(CH₃)₃) typically appear as a sharp singlet in the upfield region (around 1.3-1.4 ppm). Due to the different chemical environments, the protons of the C-6 tert-butyl group and the C-2 tert-butoxy group should have slightly different chemical shifts. The hydroxyl proton signal can be broad and its position is dependent on concentration and solvent. illinois.edu

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbons of the tert-butyl groups will appear in the aliphatic region, while the aromatic carbons will be in the downfield region (110-160 ppm). The carbon attached to the hydroxyl group (C1) and the carbons bearing the substituents (C2, C6) will have characteristic chemical shifts influenced by the oxygen and alkyl groups.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound based on Related Compounds

Group Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Based on Data from Related Compounds
OH Variable (e.g., ~5.0) - 2,6-di-tert-butylphenol
Aromatic CH 6.8 - 7.2 115 - 127 2-tert-butyl-6-methylphenol chemicalbook.com, 2,6-di-tert-butylphenol
C(CH₃)₃ (C6) ~1.4 ~30 (CH₃), ~35 (quat. C) 2,6-di-tert-butylphenol chemicalbook.com
O-C(CH₃)₃ (C2) ~1.3 ~29 (CH₃), ~75-80 (quat. C) tert-butyl methyl ether illinois.edu
Aromatic C1-OH - ~152 2,6-di-tert-butylphenol chemicalbook.com
Aromatic C2-O - ~145-150 2-tert-butylphenol (B146161) chemicalbook.com

Note: These are estimated values. Actual chemical shifts depend on the solvent and experimental conditions. utsouthwestern.edu

¹H NMR and ¹³C NMR Chemical Shift Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For this compound, ¹H and ¹³C NMR provide critical information about its chemical environment.

The ¹³C NMR spectrum provides further insight into the carbon framework. For the related compound 2,6-di-tert-butylphenol, characteristic chemical shifts are observed. chemicalbook.com The carbons of the tert-butyl groups and the aromatic ring can be assigned based on their electronic environments.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Related Phenolic Compounds

Compound Group ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Reference
4-bromo-2,6-di-tert-butylphenoltert-Butyl1.39 (s, 18H)Not specified orgsyn.org
OH5.15 (s, 1H)Not specified orgsyn.org
Aromatic CH7.24 (s, 2H)Not specified orgsyn.org
2,6-di-tert-butylphenolNot specifiedNot specifiedAvailable, but specific values not listed in snippet chemicalbook.com
2-tert-ButylphenolNot specifiedNot specifiedAvailable, but specific values not listed in snippet chemicalbook.comspectrabase.com

Note: 's' denotes a singlet peak. The data presented is for structurally related compounds and serves as an illustrative example. Precise chemical shifts for this compound may vary.

Advanced NMR Techniques for Conformational and Supramolecular Studies

Beyond standard ¹H and ¹³C NMR, advanced techniques such as Nuclear Overhauser Effect (NOE) based methods can be employed to study the conformation and intermolecular interactions of this compound. These methods can reveal the spatial proximity of different parts of the molecule and how it interacts with other molecules, which is crucial for understanding its behavior in various chemical systems. mdpi.com Techniques like Saturation Transfer Difference (STD) NMR and INPHARMA can be particularly useful in studying the binding of such molecules to larger entities. mdpi.com

Mass Spectrometry for Molecular Identification and Fragmentation Pathways

Mass spectrometry is an essential tool for determining the molecular weight and elucidating the fragmentation patterns of organic compounds. For phenolic compounds like this compound, electron impact (EI) ionization often leads to characteristic fragmentation.

A common fragmentation pathway for phenols involves the loss of an alkyl group. For tert-butyl substituted phenols, the loss of a methyl radical (CH₃•) is a prominent fragmentation pathway. researchgate.net In the case of 2,6-di-tert-butylphenol, the molecular ion peak is observed, and fragmentation often involves the loss of a methyl group. nih.gov Another potential fragmentation for phenols is the loss of water (H₂O). libretexts.orglibretexts.org

For ethers, a common fragmentation is α-cleavage of an alkyl radical. miamioh.edu Given the tert-butoxy group in this compound, fragmentation involving this group is also expected. The fragmentation of tert-butylbenzene, a related structural motif, primarily involves the loss of a methyl radical to form a stable tertiary carbocation. researchgate.net

Table 2: Potential Mass Spectrometry Fragmentation of this compound and Related Compounds

Compound/Fragment Description Significance Reference
Molecular Ion (M⁺)The intact molecule with one electron removed.Confirms the molecular weight of the compound.
[M - CH₃]⁺Loss of a methyl radical from a tert-butyl or tert-butoxy group.A very common and often abundant fragment for tert-butyl substituted compounds. researchgate.net
[M - H₂O]⁺Loss of a water molecule.A characteristic fragmentation for some alcohols and phenols. libretexts.orglibretexts.org
α-cleavage fragmentsFragmentation adjacent to the ether oxygen.Characteristic for ethers. miamioh.edu

Electron Paramagnetic Resonance (EPR) for Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically used to detect and study species with unpaired electrons, such as free radicals. Phenolic compounds, particularly sterically hindered ones like this compound, can be oxidized to form stable phenoxyl radicals. wikipedia.org

The EPR spectrum of such a radical provides detailed information about the distribution of the unpaired electron within the molecule. For instance, the 2,4,6-tri-tert-butylphenoxyl radical, a related compound, is a stable, deep-blue radical that can be studied by EPR. wikipedia.org The hyperfine coupling constants observed in the EPR spectrum reveal the interaction of the unpaired electron with the magnetic nuclei (protons) in the molecule, offering insights into the radical's electronic structure. The kinetic behavior of these radicals, including their dimerization and decay rates, can also be investigated using EPR spectroscopy. canada.ca

The study of the radical intermediate of this compound would likely involve its generation through oxidation and subsequent analysis by EPR to determine its g-value and hyperfine coupling constants, which are characteristic of its specific structure.

Theoretical and Computational Studies of 2 Tert Butoxy 6 Tert Butylphenol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, have been instrumental in exploring the fundamental characteristics of 2-tert-butoxy-6-tert-butylphenol.

Geometry Optimization and Conformational Analysis

Computational methods are employed to determine the most stable three-dimensional arrangement of atoms in this compound, a process known as geometry optimization. These calculations also allow for the exploration of different spatial orientations of the tert-butoxy (B1229062) and tert-butyl groups, known as conformational analysis.

For related, sterically hindered phenols like 2,6-di-tert-butylphenol (B90309), computational studies have been validated by experimental techniques such as rotational spectroscopy. unibo.itbohrium.com These studies have accurately determined the positions of the carbon skeleton and the tert-butyl groups. unibo.itbohrium.com Similar to what has been observed in 2,6-di-tert-butylphenol, the bulky tert-butyl groups in this compound are expected to significantly influence the molecule's conformation. This steric hindrance likely prevents close contact between the hydroxyl group and adjacent molecules, which can impact intermolecular interactions. unibo.it

The rotational spectrum of the related compound 2,6-di-tert-butylphenol reveals a tunneling motion of the hydroxyl group between two equivalent positions, resulting in a spectral splitting of approximately 190 MHz. nih.govunibo.it A similar phenomenon, though with a different splitting magnitude, is observed in phenol (B47542) itself. unibo.it Advanced computational models have been used to describe this large-amplitude motion, calculating a double-minimum potential with a significant energy barrier. unibo.itbohrium.com

Parameter2,6-di-tert-butylphenol (Calculated)
Bond Lengths (Å)
C-OData not available
O-HData not available
C-C (aromatic)Data not available
Bond Angles (°) **
C-O-HData not available
C-C-C (aromatic)Data not available
Dihedral Angles (°) **
C-C-O-HData not available

Electronic Structure and Molecular Orbital (HOMO/LUMO) Analysis

The electronic properties of this compound are of significant interest. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining the molecule's chemical reactivity and electronic transitions.

For a related compound, 2,4-di-tert-butyl-6-(p-tolylamino)phenol, DFT calculations have determined the HOMO energy to be -8.544 eV and the LUMO energy to be 0.430 eV. bsu.byresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insight into the molecule's stability and reactivity. A larger gap generally implies higher stability and lower reactivity.

Spectroscopic Property Prediction

Quantum chemical calculations are powerful tools for predicting various spectroscopic properties, including vibrational frequencies, NMR chemical shifts, and electronic spectra.

Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) spectrum of a molecule. For 2,6-di-tert-butyl-4-substituted phenols, it has been shown that the O-H stretching frequency is sensitive to the electronic nature of the substituent at the para position. researchgate.netcdnsciencepub.com The frequencies of these compounds are consistently higher than their non-tert-butylated counterparts, an effect attributed to steric repulsion between the phenolic hydrogen and the adjacent tert-butyl groups. cdnsciencepub.com In the vapor phase, the O-H stretching frequencies for ortho-alkyl phenols are influenced by both steric and environmental factors. cdnsciencepub.com

Electronic Spectra: The electronic absorption spectrum of molecules like 2,4-di-tert-butyl-6-(p-tolylamino)phenol has been calculated, predicting absorption maxima and the nature of the electronic transitions involved. bsu.byresearchgate.net For this specific molecule, the strongest transition was predicted at 325.35 nm. bsu.byresearchgate.net

Spectroscopic PropertyRelated CompoundPredicted/Observed Value
Vibrational Frequency (O-H stretch, cm⁻¹) 2,6-di-tert-butyl-4-substituted phenols~36 cm⁻¹ higher than non-butylated phenols cdnsciencepub.com
¹H NMR Chemical Shift (δ, ppm) 2,4-di-tert-butyl-6-nitrophenolOH: 11.45; t-Bu: 1.48, 1.32 wiley-vch.de
Electronic Absorption (λmax, nm) 2,4-di-tert-butyl-6-(p-tolylamino)phenol325.35 bsu.byresearchgate.net

Reactivity Descriptors and Energy Landscapes

Computational chemistry also allows for the calculation of various descriptors that predict the reactivity of a molecule and the energy changes associated with chemical reactions.

Fukui Indices and Electrostatic Potential (MEP) Surface Analysis

Fukui indices are used to predict the most likely sites for nucleophilic and electrophilic attack on a molecule. The Molecular Electrostatic Potential (MEP) surface visually represents the charge distribution on a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. While specific studies on the Fukui indices and MEP surface of this compound were not found, these analyses are standard computational tools for understanding reactivity. For related antioxidant phenols, computational calculations have been performed to understand their structure and dynamics. unibo.itbohrium.com

Bond Dissociation Enthalpies (BDE) and Ionization Potentials (IP) Calculations

The O-H bond dissociation enthalpy (BDE) is a critical parameter for assessing the antioxidant activity of phenolic compounds. It represents the energy required to break the O-H bond homolytically, forming a phenoxyl radical. A lower BDE indicates that the hydrogen atom can be more easily donated to scavenge free radicals.

DFT calculations at the B3LYP level have been used to determine the BDE and ionization potentials of various substituted phenols. nih.govresearchgate.net For a series of 4-substituted 2,6-di-tert-butylphenols, theoretical calculations of BDEs have shown good agreement with experimental values, generally within 2-3 kcal/mol. pan.olsztyn.pl The introduction of two tert-butyl groups at the ortho positions has been found to weaken the O-H bond by 3.6 to 10.3 kcal/mol compared to their non-tert-butylated analogs. researchgate.net This weakening is attributed to the relief of steric strain upon formation of the phenoxyl radical. researchgate.net

The ionization potential (IP), the energy required to remove an electron from the molecule, is another important parameter related to antioxidant activity. Koopmans' theorem is often used in computational chemistry to approximate the IP from the HOMO energy. nih.govresearchgate.net

Table 3: Calculated Bond Dissociation Enthalpies (BDE) for Selected Phenols (Note: Data for the title compound is not directly available. The table presents data for related compounds to illustrate the impact of substitution.)

CompoundCalculated BDE (kcal/mol)
2,4,6-tri-tert-butylphenol (B181104)Agrees with literature values to within 2 kcal/mol researchgate.net
4-methoxy-2,6-di-tert-butylphenolAgrees with literature values to within 2 kcal/mol researchgate.net
4-methyl-2,6-di-tert-butylphenolAgrees with literature values to within 2 kcal/mol researchgate.net

Gibbs Free Energy Changes and Activation Energy Barriers for Reactions

The thermodynamic and kinetic parameters of chemical reactions, such as Gibbs free energy changes (ΔG) and activation energy barriers (Ea), are crucial for predicting reaction feasibility and rates. For sterically hindered phenols, a primary reaction of interest is the transfer of the phenolic hydrogen atom to a radical species, a key step in their function as antioxidants.

For this compound, one would expect the activation energy for similar radical scavenging reactions to be influenced by the replacement of a tert-butyl group with a tert-butoxy group. The electron-donating nature of the tert-butoxy group, while potentially affecting the O-H bond dissociation energy, also introduces asymmetry and different steric constraints that would need to be computationally modeled to determine precise Ea and ΔG values.

Table 1: Comparative Thermodynamic and Kinetic Parameters for Phenolic Compounds in Reaction with Peroxy Radicals Note: Data presented is for analogous compounds to infer properties for this compound.

CompoundParameterValueSignificance
PhenolO-H Bond Dissociation Energy (DO-H)~90 kcal/mol nih.govReference for unsubstituted phenol.
2,6-Di-tert-butylphenolO-H Bond Dissociation Energy (DO-H)~81 kcal/mol nih.govWeaker bond due to steric strain relief in the resulting radical.
2,6-Di-tert-butylphenolΔΔH* (vs. Phenol)~ -4 kcal/mol nih.govLower activation enthalpy for reaction with tert-butylperoxy radical.

Molecular Dynamics and Simulation

Molecular dynamics (MD) simulations are powerful tools for studying the conformational dynamics and intermolecular interactions of molecules over time. Such simulations for this compound would reveal how the bulky ortho substituents influence the molecule's motion, its interaction with solvents, and its approach to other reactants.

Torsional Motions and Potential Energy Surfaces of Hydroxyl Groups

The rotation of the hydroxyl (-OH) group is a key large-amplitude motion in phenols. For 2,6-di-tert-butylphenol, the two bulky tert-butyl groups create a specific potential energy surface for this rotation. Experimental and computational studies on 2,6-DTBP reveal a double-minimum potential for the hydroxyl torsion, corresponding to two equivalent "in-plane" conformations of the hydrogen atom. unibo.itunibo.it The energy barrier separating these two minima has been computationally and experimentally determined to be approximately 1000 cm⁻¹ (about 2.86 kcal/mol). unibo.itunibo.it This barrier is low enough to allow for quantum mechanical tunneling, which splits the rotational transitions in its microwave spectrum by about 190 MHz. unibo.it

In the case of this compound, the symmetry is broken. The tert-butoxy group and the tert-butyl group would create a non-equivalent potential energy surface for the -OH torsion. The two minima would no longer be of equal energy, and the barrier heights for rotation in either direction would differ. A detailed molecular dynamics or quantum chemical calculation would be required to map this asymmetric potential energy surface and determine the preferred conformation and the rotational barriers.

Table 2: Potential Energy Barrier for Hydroxyl Group Torsion in 2,6-Di-tert-butylphenol Note: This data serves as a model for the type of information that would be sought for this compound.

CompoundMotionPotential Barrier (V2)Source
2,6-Di-tert-butylphenol-OH Torsion~1000 (100) cm-1unibo.itunibo.itRotational Spectroscopy / Flexible Model unibo.itunibo.it
2,6-Di-tert-butylphenol-Argon Complex-OH Torsion~889 cm-1 (minimum value) unibo.itRotational Spectroscopy / Flexible Model unibo.it

Van der Waals Interactions and Complex Formation

The bulky, nonpolar tert-butyl and tert-butoxy groups are capable of forming significant van der Waals interactions with other molecules. The formation of weakly bound complexes can be studied with high-resolution rotational spectroscopy and computational chemistry.

A study on the 2,6-di-tert-butylphenol-argon (2,6-DTBP-Ar) complex revealed a π-bound configuration, where the argon atom is situated above the aromatic ring. unibo.it The total interaction energy was calculated to be 7.94 kJ/mol, a typical value for weak non-covalent interactions. unibo.it Symmetry-adapted perturbation theory (SAPT) analysis showed that this interaction is dominated by dispersion forces, with significant contributions from exchange-repulsion and induction as well. unibo.it The bulky tert-butyl groups can prevent close contact between the hydroxyl groups of neighboring molecules, thus shielding the polar group and hindering strong intermolecular interactions like hydrogen bonding in the solid state. unibo.it

For this compound, similar van der Waals complexes would be expected to form with nonpolar partners. MD simulations could model these interactions, predicting the geometry and stability of such complexes, which is relevant for understanding its behavior in nonpolar solvents and its potential to interact with biological macromolecules.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity or a specific chemical property. For phenolic compounds, QSAR models are often developed to predict antioxidant capacity or cytotoxicity.

While no specific QSAR study focused on this compound has been found, research on related substituted phenols has established relevant methodologies. For example, a study on a series of 2- and 2,6-di-tert-butylphenols found a linear relationship between their 50% cytotoxic concentration (CC₅₀) and their experimentally determined inhibition rate constant (kᵢₙₕ) for radical reactions. nih.gov This suggests that the cytotoxicity of these phenols is dependent on their radical-mediated reactions. nih.gov Interestingly, parameters like the octanol-water partition coefficient (logP) or computationally derived bond dissociation enthalpy (BDE) did not yield a good correlation in that specific study. nih.gov

A QSAR study including this compound would involve synthesizing a series of related phenol ethers, measuring a specific activity (e.g., antioxidant capacity, receptor binding, cytotoxicity), and then calculating a variety of molecular descriptors (e.g., electronic, steric, and lipophilic parameters). Statistical methods would then be used to derive a predictive model. The asymmetric nature of this compound would make it an interesting candidate for such studies to probe the differential effects of the tert-butyl and tert-butoxy groups.

Environmental Fate and Degradation Pathways of 2 Tert Butoxy 6 Tert Butylphenol

Biodegradation Studies and Mechanisms

Detailed biodegradation studies, including the identification of specific microbial degradation pathways and metabolic intermediates for 2-tert-butoxy-6-tert-butylphenol, are not currently documented in scientific literature.

Aerobic and Anaerobic Degradation Processes

There is no specific information available on the aerobic and anaerobic degradation processes of this compound. Research has been conducted on related compounds, such as the aerobic degradation of 2,6-di-tert-butylphenol (B90309) by bacterial strains like Alcaligenes sp. and Pseudomonas aeruginosa, which have been shown to utilize it as a carbon source. nih.govrsc.orgrsc.orgepa.gov However, these findings cannot be directly extrapolated to this compound due to structural differences.

Identification of Microbial Degradation Pathways and Intermediates

There is no available data identifying the microbial degradation pathways or intermediates, such as acetic acid, pyruvic acid, or isobutyric acid, for this compound. For the related compound 2,6-di-tert-butylphenol, degradation is suggested to proceed via ortho-ring cleavage, but specific intermediates are not fully detailed. rsc.orgepa.gov

Photodegradation Mechanisms and Significance

Specific studies on the photodegradation mechanisms of this compound are not found in the available scientific literature.

Photolytic Pathways in Aquatic and Atmospheric Environments

Information regarding the photolytic pathways of this compound in either aquatic or atmospheric environments is not available. While research indicates that other tert-butyl-phenolic antioxidants can undergo photodegradation, and some are susceptible to photolysis, these findings are not specific to this compound. mdpi.commdpi.com

Influence of Environmental Factors on Phototransformation

Data on how environmental factors such as pH, the presence of natural sensitizers, or water salinity influence the phototransformation of this compound is not available. Studies on other phenolic compounds, like 4-tert-butylphenol (B1678320), show that such factors can inhibit or enhance degradation rates, but this information is not directly applicable. mdpi.commdpi.com

Chemical Transformation in Environmental Matrices

There is a lack of research on the chemical transformation of this compound in various environmental matrices like soil, water, or sediment. While related compounds like 2,4,6-tri-tert-butylphenol (B181104) are known to be oxidizable in the air, specific transformation pathways and products for this compound have not been documented. wikipedia.org

Reactions Initiated by Reactive Oxygen Species (e.g., Hydroxyl Radicals)

There is no specific information available in the searched literature concerning the reactions of this compound initiated by reactive oxygen species such as hydroxyl radicals. Studies on other hindered phenols suggest that such reactions are likely to occur, but direct experimental data for this specific compound is absent.

Formation and Fate of Stable Transformation Products

No studies were identified that detail the formation and environmental fate of stable transformation products resulting from the degradation of this compound.

Environmental Persistence and Distribution

Specific data regarding the environmental persistence and distribution of this compound in various environmental compartments (soil, water, air) is not available in the reviewed literature. While related compounds are known to be persistent and have a tendency for bioaccumulation, these characteristics cannot be directly attributed to this compound without specific research. ospar.orgfederalregister.gov

Due to the lack of available data, a data table for this section cannot be generated.

Applications in Advanced Materials and Chemical Synthesis

Role as an Antioxidant Additive in Polymeric Materials

Hindered phenolic compounds are crucial additives for a wide range of polymeric materials, where they function as primary antioxidants to prevent degradation during processing and throughout the service life of the material. vinatiorganics.comnih.gov They are particularly vital for protecting plastics and rubbers from thermo-oxidative and photo-oxidative aging. vinatiorganics.comwikipedia.org The core function of these molecules is to intercept and neutralize free radicals, which are highly reactive species that initiate and propagate chain reactions leading to the degradation of the polymer matrix. vinatiorganics.com

The primary antioxidant mechanism of a hindered phenol (B47542) involves the donation of the hydrogen atom from its hydroxyl (-OH) group to a free radical (R•) or a peroxy radical (ROO•), which are formed during the oxidation of the polymer. This action terminates the radical and stops the degradation chain reaction. vinatiorganics.comnih.gov

The general mechanism can be described as follows:

Chain Initiation: Polymer → R• (due to heat, UV light, stress)

Chain Propagation: R• + O₂ → ROO• ; ROO• + Polymer-H → ROOH + R•

Termination by Hindered Phenol (ArOH):

ROO• + ArOH → ROOH + ArO•

R• + ArOH → RH + ArO•

The resulting phenoxyl radical (ArO•) is sterically hindered by the bulky groups at the ortho positions (the tert-butyl and tert-butoxy (B1229062) groups in the case of the subject compound). This steric hindrance makes the phenoxyl radical relatively stable and less likely to initiate new oxidation chains, allowing it to terminate a second radical, further enhancing its efficiency. vinatiorganics.comnih.gov

In materials like isoprene (B109036) rubber and polypropylene (B1209903) , which contain bonds susceptible to oxidative attack, these stabilizers are essential. researchgate.net Hindered bisphenols, derived from compounds like 2,6-di-tert-butylphenol (B90309), have demonstrated high antioxidant performance in both isoprene rubber and polypropylene. researchgate.net Similarly, other phenolic antioxidants are known to stabilize elastomers and polymers effectively. atamanchemicals.com The elasticity and resilience of rubber, for instance, are protected from oxidation-induced cracking by these additives. vinatiorganics.com In polypropylene, they provide long-term thermal stability, preventing chain scission and cross-linking that degrade the material's mechanical properties. vinatiorganics.com The efficiency of sterically hindered phenols in providing long-term thermal stability at high temperatures is influenced by the nature of the substituents at the 2 and 6 positions. specialchem.com

The effectiveness of antioxidants is evaluated through accelerated aging studies, which simulate the long-term effects of environmental exposure (e.g., heat, oxygen, UV light) in a shorter timeframe. nih.gov Common techniques to assess performance include:

Differential Scanning Calorimetry (DSC): This method is used to determine the Oxidation Induction Time (OIT), which measures how long a material can resist oxidation at an elevated temperature in an oxygen-rich atmosphere. A longer OIT indicates better oxidative stability.

Melt Flow Index (MFI): Changes in the MFI of a polymer after aging can indicate degradation, such as chain scission or cross-linking. A stable MFI suggests effective stabilization.

Mechanical Properties Testing: Tensile strength, elongation at break, and plasticity are measured before and after aging. The retention of these properties is a direct measure of the antioxidant's performance. For example, in studies on isoprene rubber, Wallace plasticity measurements are used to assess degradation. researchgate.net

Spectroscopic Analysis (e.g., FTIR): The formation of carbonyl groups (C=O) due to oxidation can be monitored using Fourier-transform infrared spectroscopy.

A study on a bisphenolic antioxidant, 4,4'-bis(2,6-di-tert-butylphenol), provides a clear example of such evaluations. Its performance in polypropylene was compared with commercial antioxidants like Irganox 1010, showing its high efficacy as a stabilizer. researchgate.net In another recent study, novel hindered phenol antioxidants were incorporated into polyamide 6 (PA6), and their performance was evaluated by tracking the retention of tensile strength after continuous aging at elevated temperatures. The best-performing composite retained 88% of its tensile strength after 12 days, significantly outperforming a commercial antioxidant. nih.gov

Table 1: Example of Antioxidant Performance Evaluation in Polypropylene (PP) during Accelerated Aging (Note: This table is illustrative, based on findings for related hindered phenols, as specific data for 2-tert-butoxy-6-tert-butylphenol is not available.)

Antioxidant AdditiveConcentration (wt%)Aging ConditionsPerformance Metric (e.g., OIT at 200°C)
None0Oxygen, 200°C< 5 min
Antioxidant A (e.g., a Bisphenol)0.3Oxygen, 200°C> 60 min
Antioxidant B (e.g., Irganox 1010)0.3Oxygen, 200°C> 80 min

Intermediacy in the Synthesis of Higher Molecular Weight Phenolic Antioxidants

A primary application for simple hindered phenols like 2,6-di-tert-butylphenol (2,6-DTBP) is to serve as a chemical building block for creating larger, more complex, and higher molecular weight antioxidants. wikipedia.orgvinatiorganics.com These larger antioxidants are often preferred in polymer applications because they are less volatile and have lower migration rates, meaning they remain within the polymer matrix for longer, especially during high-temperature processing. sibran.ru

2,6-DTBP is a known precursor for several commercially significant antioxidants, including:

Methyl-3-(3,5-di-tert-butyl-4-hydroxyphenyl)-propionate: This compound is formed via the Michael addition of methyl acrylate (B77674) to 2,6-di-tert-butylphenol. wikipedia.org

Complex Antioxidants (e.g., Irganox 1010, Irganox 1076, AO 1010): The propionate (B1217596) derivative mentioned above is subsequently used to synthesize even larger, multi-functional antioxidants like Pentaerythritol Tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate), known commercially as Irganox 1010. nih.govvinatiorganics.com

Bisphenolic Antioxidants: 2,6-DTBP can be used to synthesize various bisphenolic structures, such as 4,4'-methylenebis(2,6-di-tert-butylphenol), which are also effective stabilizers. wipo.int

Given this well-established synthetic utility, it is highly probable that this compound could function similarly as an intermediate. It could be used to synthesize a range of higher molecular weight antioxidants where one of the ortho-tert-butyl groups is replaced by a tert-butoxy group, potentially fine-tuning the final product's solubility or compatibility with specific polymer systems.

Use in Catalytic Systems and Fine Chemical Synthesis

Beyond their role as antioxidants, hindered phenols and their derivatives are utilized in various areas of catalysis and fine chemical synthesis. Their unique electronic and steric properties make them suitable for several specialized applications.

The parent compound, 2,6-di-tert-butylphenol, is employed in several synthetic contexts:

Catalytic Oxidation: The oxidation of 2,6-DTBP itself has been studied using various catalysts, such as cobalt-based complexes, to produce valuable chemical products.

Synthesis of Pharmaceuticals and Agrochemicals: It serves as a starting material or intermediate in the synthesis of pharmaceuticals like probucol (B1678242) and nicanartine, as well as various pesticides and dyes. wikipedia.orgvinatiorganics.comguidechem.com

Ligands for Metal Catalysts: The phenolate (B1203915) anion of hindered phenols can act as a bulky ligand for metal centers in catalysis, influencing the selectivity and activity of the catalyst.

The related compound, 2,4,6-tri-tert-butylphenol (B181104), can be readily oxidized to form a stable phenoxy radical, which is a useful reagent in organic synthesis. wikipedia.orgrsc.org It can also be used to synthesize other antioxidant molecules. wikipedia.org Tert-butylphenols, in general, are important intermediates for producing a variety of products, including other antioxidants, coatings, and surfactants. researchgate.netnih.gov

Therefore, this compound likely possesses similar potential for use in catalytic systems and as an intermediate for fine chemicals, where its specific steric and electronic profile, modified by the tert-butoxy group, could offer advantages in certain synthetic transformations.

Future Directions and Emerging Research Areas

Development of Sustainable Synthesis Protocols and Green Chemistry Integration

The industrial synthesis of alkylated phenols has traditionally relied on methods that are effective but can present environmental and efficiency challenges. The production of precursors to 2-tert-butoxy-6-tert-butylphenol, such as 2,6-di-tert-butylphenol (B90309), often involves Friedel-Crafts alkylation using catalysts like sulfuric acid or aluminum phenolate (B1203915). researchgate.netgoogle.com While effective, these catalysts can lead to waste generation and require neutralization steps.

Future research is increasingly directed towards the development of sustainable and "green" synthetic methodologies. This involves several key areas of investigation:

Heterogeneous Catalysis: Shifting from homogeneous catalysts to solid, reusable catalysts is a primary goal. Materials like zeolites, clays, and functionalized mesoporous silica (B1680970) are being explored for phenol (B47542) alkylation. researchgate.net These catalysts can simplify product separation, reduce corrosive waste, and can often be regenerated and reused, aligning with the principles of green chemistry.

Novel Reaction Media: The use of environmentally benign solvents or even solvent-free conditions is a critical area of development. Research into using CO2-expanded liquids (CXLs) for the oxidation of related compounds like 2,6-di-tert-butylphenol has shown that such media can enhance reaction rates and selectivity. rsc.org Exploring similar systems for the synthesis of this compound could offer significant environmental advantages.

Process Optimization: Innovations in reactor technology and process control, such as using pressurized systems, can improve reaction efficiency and yield. google.com For instance, a low-pressure, closed alkylation process for producing butylated hydroxytoluene has been shown to be simple to operate with high yields. google.com Applying similar controlled processes to the synthesis of this compound could lead to more efficient and sustainable production.

The table below summarizes conventional and emerging catalytic systems for the synthesis of related alkylated phenols, highlighting the trend towards more sustainable options.

Catalyst TypeExample(s)AdvantagesDisadvantagesRelevant Precursor Synthesis
Homogeneous Acid Sulfuric Acid, p-toluenesulfonic acidHigh reactivity, low costCorrosive, difficult to separate, waste generation2-tert-Butyl-4,6-dimethylphenol chemicalbook.com
Lewis Acid Aluminum Trichloride (AlCl₃), Aluminum PhenolateHigh selectivityMoisture sensitive, stoichiometric amounts often needed, waste2,6-di-tert-butylphenol google.com
Heterogeneous Solid Acid Zeolites, Sulfated Metal Oxides, Supported Lewis AcidsReusable, easy separation, reduced wasteCan be less active, potential for pore blockageAlkylation of phenols researchgate.net
Green Solvents/Media CO₂-Expanded LiquidsEnhanced gas solubility (O₂), tunable properties, easy separationRequires specialized high-pressure equipmentAutoxidation of 2,6-di-tert-butylphenol rsc.org

Advanced Computational Modeling for Predictive Chemistry and Material Design

The use of advanced computational chemistry is revolutionizing the way chemical compounds are studied and developed. mdpi.comnih.govresearchgate.net For this compound, in silico methods offer a powerful toolkit for predicting its behavior and guiding the design of new materials without the need for extensive, time-consuming, and costly laboratory experiments.

Key areas of computational research include:

Predicting Physicochemical Properties: Techniques like Density Functional Theory (DFT) can be employed to accurately predict fundamental properties. mdpi.comnih.govresearchgate.net For instance, a protocol using DFT with explicit water molecules has been developed for the highly accurate calculation of the pKa of various phenolic compounds. mdpi.comnih.gov Applying this to this compound would provide crucial data on its acidity, which influences its reactivity and environmental interactions.

Reactivity and Mechanistic Insights: Computational models can predict the reactivity of specific sites on the molecule. usda.gov Studies on other phenolic compounds have successfully correlated calculated atomic charges with experimental reaction rates, for example, in reactions with formaldehyde. usda.gov Such models could predict how this compound might act as an antioxidant or participate in other chemical transformations.

Material Design: By simulating the properties of hypothetical derivatives of this compound, researchers can pre-screen candidates for specific applications. For example, by modeling changes in electronic structure and stability upon functionalization, it becomes possible to design next-generation antioxidants or functional polymers with tailored properties. mdpi.com

Machine Learning Integration: The combination of spectroscopic data with machine learning algorithms is an emerging trend for the high-throughput analysis of phenolic compounds. mdpi.com This approach could be used to develop predictive models for the stability or performance of this compound in various formulations.

The following table outlines key computational methods and their potential applications for studying this compound.

Computational MethodPredicted Property / ApplicationRelevance to this compound
Density Functional Theory (DFT) pKa, Bond Dissociation Enthalpy (BDE), Ionization Potential, Molecular GeometryPredicts antioxidant capacity, acidity, and reactivity. mdpi.comnih.govresearchgate.netsigmaaldrich.com
Ab Initio Calculations Reaction energetics, transition state analysisProvides detailed understanding of reaction mechanisms. usda.gov
Quantitative Structure-Activity Relationship (QSAR) Cytotoxicity, biological activityCorrelates chemical structure with biological effects, aiding in safety assessment. researchgate.netsigmaaldrich.com
Molecular Dynamics (MD) Simulation Solvation effects, conformational analysis, interactions with biomoleculesModels behavior in complex environments like biological membranes or polymer matrices.

Exploration of Novel Mechanistic Aspects in Complex Chemical Systems

A deep understanding of reaction mechanisms is fundamental to controlling chemical processes and predicting the lifecycle of a compound. For this compound, future research will likely delve into the intricate details of its behavior in complex chemical and biological systems.

Key research questions include:

Antioxidant Mechanisms: While sterically hindered phenols are known antioxidants, the precise mechanism can be complex. The oxidation of the related 2,4,6-tri-tert-butylphenol (B181104) leads to a stable phenoxy radical, which is key to its function. wikipedia.org Investigating the formation, stability, and subsequent reactions of the corresponding 2-tert-butoxy-6-tert-butylphenoxy radical is crucial. It is important to determine whether it acts primarily as a hydrogen atom donor or via other pathways.

Catalytic Degradation Pathways: Understanding how the compound behaves in the presence of catalysts is vital for both synthesis and environmental degradation studies. For instance, the catalytic oxidation of 2,6-di-tert-butylphenol involves a cobalt-oxygen adduct as the key oxidizing species, not free oxygen. rsc.org Elucidating similar mechanisms for this compound would be critical for developing controlled functionalization or remediation technologies.

Design of Next-Generation Functionalized Phenolic Compounds with Tailored Properties

The core structure of this compound serves as a valuable scaffold for creating new functional molecules. The strategic addition or modification of functional groups can dramatically alter the compound's properties, opening up new applications. nih.govnih.govmdpi.com The presence of the bulky tert-butyl and tert-butoxy (B1229062) groups already imparts significant stability and solubility in non-polar environments. mdpi.com

Future design and synthesis efforts are expected to focus on:

Enhanced Antioxidant Performance: While already a hindered phenol, its antioxidant capacity could be further tuned. This could involve synthesizing derivatives with additional phenol groups or other functionalities that enhance radical scavenging or allow for regeneration of the antioxidant. For example, carbamide derivatives of 2,6-di-tert-butylphenol have been synthesized and shown to be effective antioxidants in jet fuel. osti.gov

Polymer-Bound Antioxidants: To prevent leaching from materials like plastics and rubbers, the this compound moiety could be covalently bonded to a polymer backbone. This would create a non-migrating antioxidant, improving the long-term stability of the material and reducing human and environmental exposure.

Biologically Active Molecules: Tailored functionalization of phenols is a well-established strategy for improving or modifying their biological activity. nih.govnih.gov By introducing specific functional groups, it may be possible to design derivatives of this compound with targeted antimicrobial or other pharmacological properties. mdpi.com

Smart Materials: Derivatives could be designed to respond to specific stimuli (e.g., pH, light, temperature), acting as sensors or controlled-release agents. The core phenolic structure is amenable to various chemical transformations that could incorporate such responsive elements. chemistryviews.org

Comprehensive Environmental Fate Modeling and Remediation Strategies

As with any industrially relevant chemical, a thorough understanding of the environmental impact of this compound is essential. Alkylphenols as a class are recognized as potential environmental pollutants due to their persistence and endocrine-disrupting potential in some cases. researchgate.netbcpp.orgsgsaxys.com

Future research must address the following:

Environmental Fate and Transport: Comprehensive models are needed to predict how this compound moves through and persists in different environmental compartments (water, soil, air). This includes studying its potential for bioaccumulation in organisms. The regulatory evaluation of the structurally similar 2,4,6-tri-tert-butylphenol (2,4,6-TTBP) due to its persistence and bioaccumulation potential highlights the importance of this research area. federalregister.gov

Biodegradation and Transformation Products: It is critical to identify the pathways by which this compound degrades in the environment, whether through biotic or abiotic processes (e.g., photodegradation). It is known that some phenolic antioxidants can transform into byproducts that are more toxic than the parent compound. mdpi.com Identifying these transformation products is a key part of a complete environmental risk assessment.

Advanced Remediation Technologies: Should contamination occur, effective remediation strategies are necessary. Research into the removal of other alkylphenols from wastewater has focused on several advanced methods. researchgate.netresearchgate.net These technologies could be adapted for this compound:

Advanced Oxidation Processes (AOPs): Methods like ozonation, photocatalysis, or Fenton reactions can degrade recalcitrant organic molecules. researchgate.net

Bioremediation: Utilizing microorganisms, microalgae, or constructed wetlands that can metabolize and break down alkylphenols offers a potentially sustainable remediation solution. researchgate.netresearchgate.net

Adsorption: Developing novel adsorbent materials, such as modified cyclodextrins or molecularly imprinted polymers, could enable the selective removal of this compound from water. researchgate.net

Q & A

Q. How can researchers optimize the synthesis of 2-Tert-butoxy-6-tert-butylphenol to improve yield and purity?

  • Methodological Answer : Synthesis optimization typically involves adjusting reaction parameters such as temperature, solvent selection, and catalyst use. For tert-butoxy-substituted phenols, tert-butyl ether formation can be achieved via nucleophilic substitution or Friedel-Crafts alkylation. For example, using tert-butanol as a precursor under reflux with acid catalysts (e.g., H₂SO₄) may enhance etherification efficiency. Purification via column chromatography with silica gel and hexane/ethyl acetate gradients can isolate the compound with >95% purity . Comparative analysis with structurally similar compounds (e.g., 2,6-di-tert-butylphenol) can guide solvent choices to mitigate steric hindrance .

Q. What analytical techniques are most reliable for confirming the structure of this compound?

  • Methodological Answer : A combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), infrared (IR) spectroscopy, and high-resolution mass spectrometry (HRMS) is recommended. X-ray crystallography, as demonstrated for diazenyl derivatives of tert-butylphenols, provides definitive structural confirmation by resolving bond lengths and angles . For NMR, the tert-butyl groups produce distinct singlet peaks at δ ~1.3 ppm (¹H) and δ ~30 ppm (¹³C), while the phenolic oxygen environment can be verified via IR (broad O–H stretch ~3200 cm⁻¹) .

Q. How do substituent positions (e.g., tert-butoxy vs. tert-butyl) influence the compound’s reactivity?

  • Methodological Answer : Comparative kinetic studies using analogs like 4-tert-butyl-2-methylphenol () or 2,6-di-tert-butylphenol () can isolate substituent effects. For instance, the tert-butoxy group’s electron-donating nature may enhance phenolic O–H acidity compared to alkyl-substituted analogs. Solubility differences (e.g., in polar vs. nonpolar solvents) can be quantified via Hansen solubility parameters, with tert-butoxy groups increasing hydrophobicity .

Advanced Research Questions

Q. What methodologies can assess the thermal and photochemical stability of this compound under experimental conditions?

  • Methodological Answer : Thermogravimetric analysis (TGA) under nitrogen/air atmospheres determines decomposition temperatures, while differential scanning calorimetry (DSC) identifies phase transitions. For photostability, UV-Vis spectroscopy coupled with accelerated aging tests (e.g., QUV chambers) can track degradation kinetics. Benzotriazole analogs ( ) suggest tert-butyl groups enhance UV resistance by delocalizing radical intermediates. High-performance liquid chromatography (HPLC) monitors purity post-exposure .

Q. How do steric effects from tert-butyl groups influence reaction pathways in catalytic systems?

  • Methodological Answer : Computational modeling (e.g., density functional theory, DFT) can map steric hindrance by calculating van der Waals radii and transition-state geometries. For example, bulky tert-butyl groups may slow esterification or oxidation reactions by restricting access to the phenolic –OH group. Experimental validation via kinetic isotope effects (KIEs) or competitive reactions with less hindered analogs (e.g., 2-methylphenol) can quantify steric contributions .

Q. What environmental impact assessment strategies are applicable for this compound?

  • Methodological Answer : Ecotoxicity studies using aquatic bioassays (e.g., Daphnia magna mortality assays) evaluate acute/chronic effects. Persistence can be assessed via hydrolysis/photolysis half-life measurements in simulated environmental matrices (e.g., OECD 301B). Liquid chromatography-tandem mass spectrometry (LC-MS/MS) identifies degradation products, such as quinones or tert-butyl alcohols, which may act as aryl hydrocarbon receptor ligands (as noted for benzotriazole derivatives in ) .

Q. How should researchers address contradictory data in solubility or reactivity studies of this compound?

  • Methodological Answer : Contradictions often arise from solvent polarity, impurities, or measurement techniques. Triangulate results using multiple methods: e.g., compare experimental solubility (via shake-flask method) with computational predictions (COSMO-RS). Reproducibility tests under controlled conditions (e.g., inert atmosphere for oxidation-prone reactions) minimize artifact generation. Cross-referencing with structurally similar compounds () can isolate variables .

Q. What strategies enhance the compound’s solubility for use in polar reaction systems?

  • Methodological Answer : Co-solvent systems (e.g., DMSO/water mixtures) or micellar encapsulation (using surfactants like SDS) can improve solubility. Derivatization via sulfonation or PEGylation introduces hydrophilic moieties. Precedent from benzotriazole stabilizers ( ) shows that tert-butyl groups reduce aqueous solubility, necessitating solvent screening via Hansen solubility parameters or phase diagrams .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.